molecular formula C20H16N2O2 B1654595 (benzhydrylideneamino) N-phenylcarbamate CAS No. 25151-09-1

(benzhydrylideneamino) N-phenylcarbamate

Cat. No.: B1654595
CAS No.: 25151-09-1
M. Wt: 316.4 g/mol
InChI Key: FIKLLZTZRDDJIX-UHFFFAOYSA-N
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Description

(Benzhydrylideneamino) N-phenylcarbamate is a carbamate derivative characterized by a benzhydrylideneamino (diphenylmethyleneimine) substituent attached to the N-phenylcarbamate backbone. This structure combines the carbamate functional group, known for its reactivity and biological activity, with a bulky aromatic moiety that influences steric and electronic properties.

Properties

CAS No.

25151-09-1

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(benzhydrylideneamino) N-phenylcarbamate

InChI

InChI=1S/C20H16N2O2/c23-20(21-18-14-8-3-9-15-18)24-22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H,(H,21,23)

InChI Key

FIKLLZTZRDDJIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar N-Phenylcarbamate Derivatives

The biological and chemical properties of N-phenylcarbamates are highly dependent on their substituents. Below is a detailed comparison with key analogs:

Table 1: Structural Analogs of (Benzhydrylideneamino) N-Phenylcarbamate

Compound Name Substituent(s) Key Properties/Applications Reference
Methyl N-(benzylideneamino)-N-phenylcarbamate Benzylideneamino (C₆H₅CH=N-) + methyl Intermediate in organic synthesis; structural studies
Prop-2-en-1-yl N-phenylcarbamate Allyl (CH₂=CHCH₂-) High-purity reagent for pharmaceutical/agrochemical R&D 95% purity
Isopropyl-N-phenylcarbamate (IPC) Isopropyl (CH(CH₃)₂-) Antimitotic agent; disrupts microtubule reorganization in mouse oocytes
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate Glucopyranosylideneamino (sugar-derived) Selective glycosidase modulator; stabilizes enzyme transition states
10-Phenyl-5,7,9-decatriynyl N-phenylcarbamate Diacetylene + phenyl Solid-state polymerization; conjugation studies in π-systems

Key Observations :

  • Biological Targets: IPC (isopropyl substituent) targets microtubules in eukaryotic cells, acting as a reversible antimitotic agent . O-(Glucopyranosylidene)amino derivatives inhibit glycosidases, critical for carbohydrate metabolism . Allyl-substituted carbamates (e.g., Prop-2-en-1-yl) are versatile in synthetic chemistry due to their reactivity .
  • Polymerization Potential: Diacetylene-substituted N-phenylcarbamates () form multiple crystal phases, enabling applications in material science.

Functional and Mechanistic Differences

Critical Insights :

  • Enzyme vs. Structural Targets: While IPC and fungicidal carbamates act on cellular structures (microtubules, cell walls), benzhydrylideneamino and glucopyranosylidene derivatives target enzymatic pathways.
  • Reversibility : IPC’s effects are reversible (), whereas glycosidase inhibitors () may require higher concentrations for sustained activity.

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